(2Z,5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazolone core structure This compound is characterized by the presence of a brominated thiophene ring and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolone Core: This step involves the cyclization of appropriate starting materials to form the thiazolone ring.
Introduction of the Brominated Thiophene: The brominated thiophene moiety is introduced through a substitution reaction, often using a brominated thiophene derivative and a suitable base.
Attachment of Methylphenyl Groups: The methylphenyl groups are attached via a series of coupling reactions, typically involving palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(5-BROMO-2-THIENYL)-1-METHYL-N-((5-NITRO-2-FURYL)METHYLIDENE)-1H-BENZIMIDAZOL-5-AMINE
- 1,3-Bis(5-bromo-2-thienyl)-5,7-bis(2-ethylhexyl)-4H,8H-benzo[1,2-c:4,5-c′]dithiophene-4,8-dione
Uniqueness
5-[(Z)-1-(5-BROMO-2-THIENYL)METHYLIDENE]-3-(2-METHYLPHENYL)-2-[(2-METHYLPHENYL)IMINO]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H17BrN2OS2 |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-3-(2-methylphenyl)-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H17BrN2OS2/c1-14-7-3-5-9-17(14)24-22-25(18-10-6-4-8-15(18)2)21(26)19(28-22)13-16-11-12-20(23)27-16/h3-13H,1-2H3/b19-13-,24-22? |
InChI Key |
WJDGIBWWDYAYEO-GIFQUSADSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N=C2N(C(=O)/C(=C/C3=CC=C(S3)Br)/S2)C4=CC=CC=C4C |
Canonical SMILES |
CC1=CC=CC=C1N=C2N(C(=O)C(=CC3=CC=C(S3)Br)S2)C4=CC=CC=C4C |
Origin of Product |
United States |
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